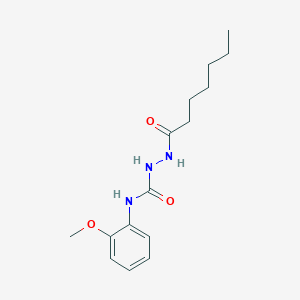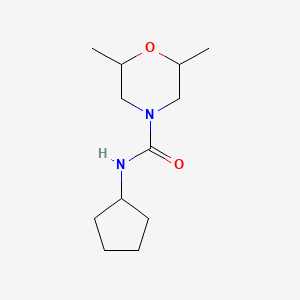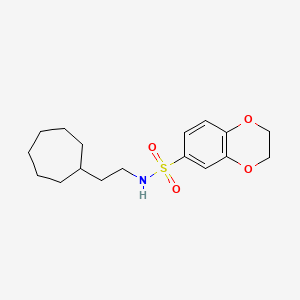![molecular formula C20H17N3O3 B4646845 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide](/img/structure/B4646845.png)
2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide
Übersicht
Beschreibung
2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide is not yet fully understood. However, studies have suggested that this compound may exert its cytotoxic effects through the inhibition of tubulin polymerization, which is necessary for cell division. This compound may also induce apoptosis through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. This compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis in cancer cells. This compound has also been shown to exhibit antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide in lab experiments is its broad range of potential applications. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, as well as antibacterial and antifungal activity. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound exhibits cytotoxic effects on both cancer cells and normal cells, indicating the need for further research to determine the optimal dosage and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide. One area of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into the development of novel cancer treatments. Additionally, further research is needed to determine the optimal dosage and potential side effects of this compound in both in vitro and in vivo studies.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as a cancer treatment, this compound has also been studied for its antimicrobial properties. Studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-14-4-3-5-17(10-14)23-20(24)16(13-22)11-15-6-7-18(26-9-8-21)19(12-15)25-2/h3-7,10-12H,9H2,1-2H3,(H,23,24)/b16-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBHREGCRQQXTI-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC#N)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OCC#N)OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-8-hydroxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B4646765.png)

![N-(2-methoxyethyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4646779.png)
![N-bicyclo[2.2.1]hept-2-yl-N'-(4-methylbenzyl)thiourea](/img/structure/B4646781.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4646797.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-bromo-4-chlorophenyl)acetamide](/img/structure/B4646810.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4646814.png)
![4-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4646817.png)
![2-(4-chlorophenyl)-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4646828.png)
![4-[chloro(difluoro)methyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4646829.png)

![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4646852.png)
![8-[5-(4-nitrophenyl)-2-furyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4646865.png)

